1,2,3,5,6,8a-Hexahydroindolizine 1,2,3,5,6,8a-Hexahydroindolizine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17553413
InChI: InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h1,4,8H,2-3,5-7H2
SMILES:
Molecular Formula: C8H13N
Molecular Weight: 123.20 g/mol

1,2,3,5,6,8a-Hexahydroindolizine

CAS No.:

Cat. No.: VC17553413

Molecular Formula: C8H13N

Molecular Weight: 123.20 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,5,6,8a-Hexahydroindolizine -

Specification

Molecular Formula C8H13N
Molecular Weight 123.20 g/mol
IUPAC Name 1,2,3,5,6,8a-hexahydroindolizine
Standard InChI InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h1,4,8H,2-3,5-7H2
Standard InChI Key GKTAYQOQPXXPIH-UHFFFAOYSA-N
Canonical SMILES C1CC2C=CCCN2C1

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The 1,2,3,5,6,8a-hexahydroindolizine framework consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring. The numbering system assigns positions 1–8a to the bicyclic system, with partial saturation at positions 1, 2, 3, 5, 6, and 8a. X-ray crystallography of related compounds, such as 6-ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one, reveals that the central six-membered ring adopts a chair conformation, while the pyrrolidine ring exhibits a flattened envelope conformation .

Stereochemical Considerations

The stereochemistry of 1,2,3,5,6,8a-hexahydroindolizine derivatives is crucial for biological activity. For example, grandisine D [(5S,6R)-6-((8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl)-5-methylcyclohex-2-en-1-one] demonstrates absolute configurations at multiple chiral centers, as confirmed by its InChIKey FKYCJVGMJYUVIJ-CORIIIEPSA-N . The (8aS) designation indicates the specific spatial arrangement of the hexahydroindolizine moiety, which influences receptor binding affinities .

Table 1: Key Structural Descriptors of 1,2,3,5,6,8a-Hexahydroindolizine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)IUPAC Name
Grandisine DC₁₆H₂₁NO₂259.34(5S,6R)-6-[(8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl]-5-methylcyclohex-2-en-1-one
8-(2-Propyl-1,3-dithian-2-yl)-hexahydroindolizineC₁₅H₂₅NS₂283.58-(2-propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine

Synthetic Methodologies

Cyclization Strategies

Synthesis of 1,2,3,5,6,8a-hexahydroindolizine derivatives typically involves cyclization reactions. For instance, the dithian-substituted variant (C₁₅H₂₅NS₂) is synthesized via sulfur-mediated cyclization, leveraging the nucleophilic properties of the dithian ring to form the indolizine core. Key steps include:

  • Formation of the pyrrolidine ring through intramolecular amination.

  • Piperidine ring closure via aldol condensation or Michael addition.

Stereoselective Approaches

Asymmetric hydrogenation and chiral auxiliary techniques are employed to control stereochemistry. The synthesis of grandisine D utilizes a stereoselective acyl transfer reaction to establish the (5S,6R) configuration, as evidenced by its canonical SMILES C[C@H]1CC=CC(=O)[C@@H]1C(=O)C1=CCCN2[C@H]1CCC2 .

Physicochemical Properties

Thermodynamic Stability

The chair conformation of the piperidine ring contributes to the thermodynamic stability of hexahydroindolizines. Crystallographic data for analogous compounds show mean C–C bond lengths of 1.54 Å and puckering amplitudes (Q) of 0.6 Å for the six-membered ring .

Solubility and Reactivity

The presence of heteroatoms (N, S) enhances solubility in polar solvents. The dithian derivative (C₁₅H₂₅NS₂) exhibits unique reactivity due to its 1,3-dithian moiety, participating in thioacetalization and ring-opening reactions.

Pharmacological Applications

Delta Opioid Receptor Modulation

Grandisine D demonstrates moderate affinity for the human delta opioid receptor (IC₅₀ = 1,650 nM), suggesting potential analgesic applications . The hexahydroindolizine core likely interacts with receptor hydrophobic pockets, as modeled by molecular docking studies.

Recent Advances and Future Directions

Crystallographic Innovations

Recent X-ray studies (R factor = 0.029) have resolved the absolute configuration of hexahydroindolizine derivatives, enabling rational drug design .

Synthetic Biology Approaches

Efforts to biosynthesize grandisine D in microbial hosts are underway, leveraging gene clusters from Elaeocarpus grandis for sustainable production .

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